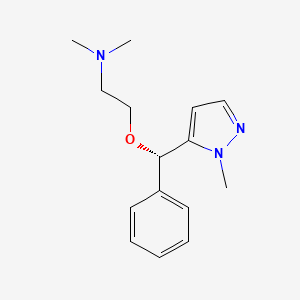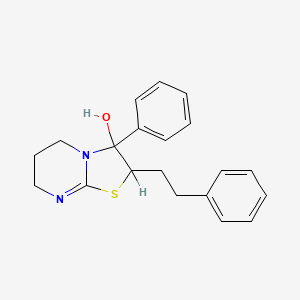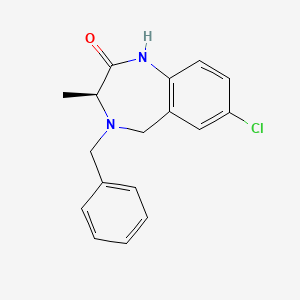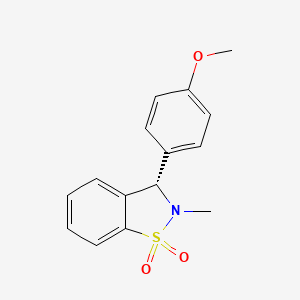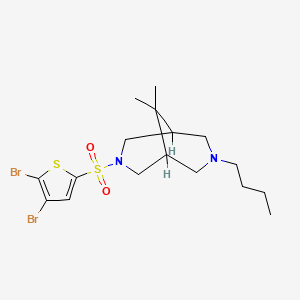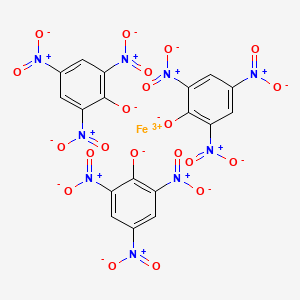
Ferric picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferric picrate, also known as iron(III) picrate, is a coordination compound formed by the reaction of ferric ions (Fe³⁺) with picric acid (2,4,6-trinitrophenol). This compound is known for its vibrant yellow color and is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferric picrate can be synthesized by reacting ferric chloride (FeCl₃) with picric acid in an aqueous solution. The reaction typically involves dissolving ferric chloride in water and then adding picric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems for mixing, heating, and filtration helps in maintaining consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ferric picrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where the ferric ion (Fe³⁺) is reduced to ferrous ion (Fe²⁺).
Substitution Reactions: The picrate ion can be substituted by other ligands in coordination complexes.
Decomposition Reactions: Under certain conditions, this compound can decompose to release picric acid and ferric oxide.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride (NaBH₄) or hydrazine (N₂H₄).
Substitution: Ligands such as ethylenediamine or bipyridine can be used to replace the picrate ion.
Decomposition: Heating this compound in the presence of a strong acid or base can lead to its decomposition.
Major Products Formed
Oxidation-Reduction: Ferrous picrate and other reduced iron complexes.
Substitution: New coordination complexes with different ligands.
Decomposition: Picric acid and ferric oxide.
Scientific Research Applications
Ferric picrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of ferric ions.
Biology: Employed in studies involving iron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of explosives and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ferric picrate involves its ability to coordinate with other molecules through its ferric ion. The ferric ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound. In biological systems, this compound can interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Ferrous picrate: Similar in structure but contains ferrous ion (Fe²⁺) instead of ferric ion (Fe³⁺).
Ferric chloride: Another ferric compound but lacks the picrate ligand.
Picric acid: The parent compound of ferric picrate, used in the synthesis of various picrate salts.
Uniqueness
This compound is unique due to its specific coordination chemistry involving the picrate ion. This gives it distinct properties, such as its vibrant yellow color and its ability to participate in a variety of chemical reactions. Its applications in both scientific research and industry further highlight its versatility and importance.
Properties
CAS No. |
20255-23-6 |
|---|---|
Molecular Formula |
C18H6FeN9O21 |
Molecular Weight |
740.1 g/mol |
IUPAC Name |
iron(3+);2,4,6-trinitrophenolate |
InChI |
InChI=1S/3C6H3N3O7.Fe/c3*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h3*1-2,10H;/q;;;+3/p-3 |
InChI Key |
ANHAILJMBGHIFE-UHFFFAOYSA-K |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


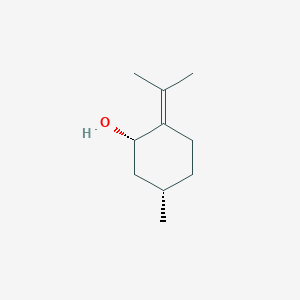
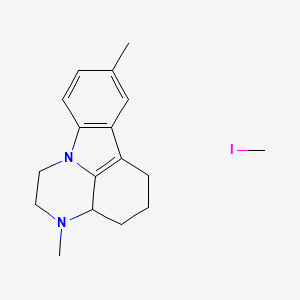
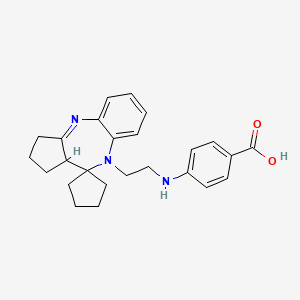




![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12741642.png)
